molecular formula C9H8NaO2 B11968009 Cinnamylic acid sodium salt

Cinnamylic acid sodium salt

Cat. No.: B11968009
M. Wt: 171.15 g/mol
InChI Key: GSZVVJCRKFJSRO-UHDJGPCESA-N
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Description

Cinnamic acid, sodium salt is an organic compound with the chemical formula C9H7NaO2. It is the sodium salt form of cinnamic acid, which is a white crystalline compound that is slightly soluble in water and freely soluble in many organic solvents. Cinnamic acid is classified as an unsaturated carboxylic acid and occurs naturally in a number of plants. The sodium salt form is often used in various chemical and industrial applications due to its enhanced solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinnamic acid, sodium salt can be synthesized through several methods. One common method involves the Perkin reaction, which is a condensation reaction between an aromatic aldehyde (such as benzaldehyde) and an acid anhydride (such as acetic anhydride) in the presence of a base (such as sodium acetate). The reaction is typically carried out under reflux conditions for several hours, followed by acid hydrolysis to yield cinnamic acid, which can then be neutralized with sodium hydroxide to form the sodium salt .

Another method involves the direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide as a reagent, along with 4-dimethylaminopyridine and pyridine as bases, and N-methyl-2-pyrrolidinone as a solvent. This reaction is carried out at reflux temperatures (180-190°C) for 8-12 hours .

Industrial Production Methods

On an industrial scale, cinnamic acid, sodium salt is produced using similar synthetic routes but optimized for large-scale production. The Perkin reaction is often employed due to its efficiency and relatively simple reaction conditions. The reaction mixture is typically processed in large reactors, and the resulting cinnamic acid is neutralized with sodium hydroxide to form the sodium salt. The product is then purified through recrystallization or other separation techniques to obtain high-purity cinnamic acid, sodium salt.

Chemical Reactions Analysis

Types of Reactions

Cinnamic acid, sodium salt undergoes various chemical reactions, including:

    Oxidation: Cinnamic acid can be oxidized to form benzaldehyde and benzoic acid.

    Reduction: It can be reduced to form hydrocinnamic acid.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Benzaldehyde and benzoic acid.

    Reduction: Hydrocinnamic acid.

    Substitution: Nitro-cinnamic acid, bromo-cinnamic acid, and sulfo-cinnamic acid.

Scientific Research Applications

Cinnamic acid, sodium salt has a wide range of scientific research applications, including:

Mechanism of Action

Cinnamic acid and its derivatives exert their effects through various mechanisms, including:

Comparison with Similar Compounds

Cinnamic acid, sodium salt can be compared with other similar compounds, such as:

Cinnamic acid, sodium salt is unique due to its unsaturated carboxylic acid structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C9H8NaO2

Molecular Weight

171.15 g/mol

InChI

InChI=1S/C9H8O2.Na/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/b7-6+;

InChI Key

GSZVVJCRKFJSRO-UHDJGPCESA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)O.[Na]

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)O.[Na]

Origin of Product

United States

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